molecular formula C3H4F3N3OS B016528 N-Trifluoroacetyl-N'-thioformamidohydrazine CAS No. 51321-51-8

N-Trifluoroacetyl-N'-thioformamidohydrazine

Cat. No.: B016528
CAS No.: 51321-51-8
M. Wt: 187.15 g/mol
InChI Key: YOKAYYZWWYJPBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N’-thioformamidohydrazine typically involves the reaction of trifluoroacetic anhydride with thioformamide in the presence of hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N-Trifluoroacetyl-N’-thioformamidohydrazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N’-thioformamidohydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-Trifluoroacetyl-N’-thioformamidohydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-N’-thioformamidohydrazine involves its interaction with specific molecular targets. It can form covalent bonds with proteins and other biomolecules, affecting their structure and function. The pathways involved in its action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trifluoroacetyl-N’-thioformamidohydrazine is unique due to the presence of both trifluoroacetyl and thioformamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[(2,2,2-trifluoroacetyl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3OS/c4-3(5,6)1(10)8-9-2(7)11/h(H,8,10)(H3,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKAYYZWWYJPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477408
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51321-51-8
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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